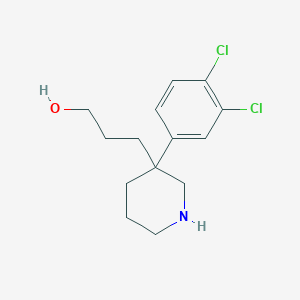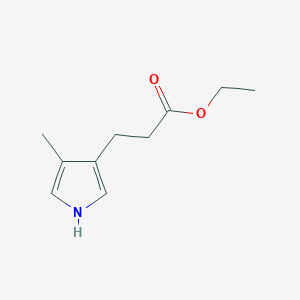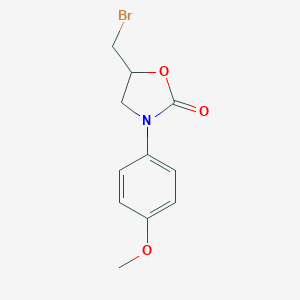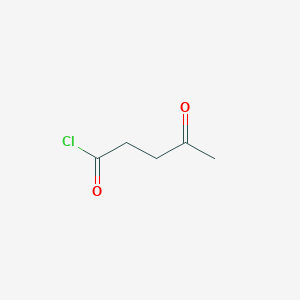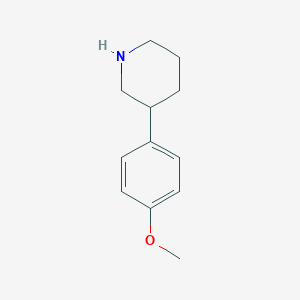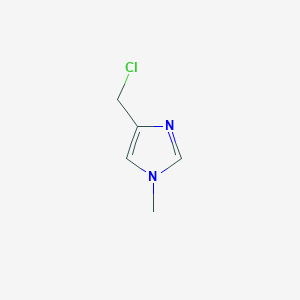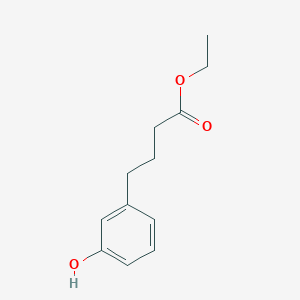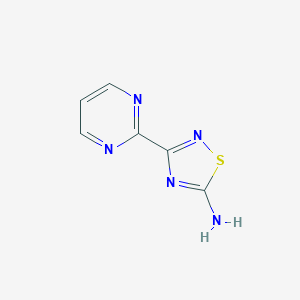
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidin-2-yl compounds are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds can be achieved through various methods. One study mentions the use of magnesium oxide nanoparticles in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of pyrimidin-2-yl compounds can be analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Pyrimidin-2-yl compounds can undergo a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .Applications De Recherche Scientifique
1. Chemodivergent Synthesis
- Application Summary: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
2. Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives
- Application Summary: This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
- Methods of Application: The synthesis was carried out using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis. The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .
3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Results or Outcomes: The biological activities of the derivatives were evaluated against various parameters .
4. Inhibition of Collagen Synthesis
- Application Summary: This compound is used in the inhibition of collagen synthesis in liver fibrosis models .
- Methods of Application: The compound was used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
- Results or Outcomes: The compound reduced collagen deposition by nearly 63% in a liver fibrosis model .
5. Synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic Acid
- Application Summary: This compound is used in the synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid .
- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .
6. Synthesis of Bioactive Compounds
- Application Summary: This compound is used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .
- Methods of Application: The synthesis was carried out using magnesium oxide nanoparticles .
- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
7. Inhibition of Collagen Synthesis
- Application Summary: This compound is used in the inhibition of collagen synthesis in liver fibrosis models .
- Methods of Application: The compound was used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
- Results or Outcomes: The compound reduced collagen deposition by nearly 63% in a liver fibrosis model .
8. Synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic Acid
- Application Summary: This compound is used in the synthesis of 6-(5-((3-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid .
- Methods of Application: The synthesis was carried out using a series of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .
9. Synthesis of Bioactive Compounds
- Application Summary: This compound is used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .
- Methods of Application: The synthesis was carried out using magnesium oxide nanoparticles .
- Results or Outcomes: The synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFQLGUGZGCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616981 |
Source


|
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-24-6 |
Source


|
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

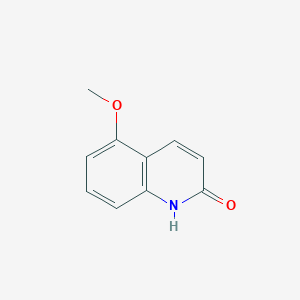

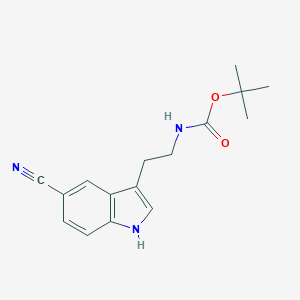
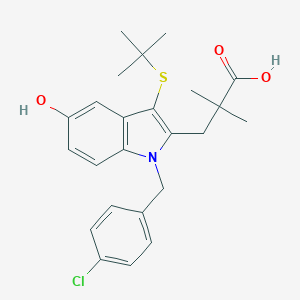

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
